1-(1,2-hydroquinone)-N-acetyltryptophan
1-(1,2-hydroquinone)-N-acetyltryptophan
Brand Name:
Vulcanchem
CAS No.:
106078-47-1
VCID:
VC0011756
InChI:
InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1
SMILES:
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl
Molecular Formula:
C19H19ClN2O5
Molecular Weight:
390.8 g/mol
1-(1,2-hydroquinone)-N-acetyltryptophan
CAS No.: 106078-47-1
Main Products
VCID: VC0011756
Molecular Formula: C19H19ClN2O5
Molecular Weight: 390.8 g/mol
CAS No. | 106078-47-1 |
---|---|
Product Name | 1-(1,2-hydroquinone)-N-acetyltryptophan |
Molecular Formula | C19H19ClN2O5 |
Molecular Weight | 390.8 g/mol |
IUPAC Name | (2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1 |
Standard InChIKey | OZNRUEHBJVKZPR-RSAXXLAASA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES | CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
Canonical SMILES | CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
Synonyms | 1-(1,2-hydroquinone)-N-acetyltryptophan 1-HATP |
PubChem Compound | 129180 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume